molecular formula C13H17BrN2O B12623685 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one CAS No. 919118-89-1

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one

Katalognummer: B12623685
CAS-Nummer: 919118-89-1
Molekulargewicht: 297.19 g/mol
InChI-Schlüssel: AUHUTUUEGMYTHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is a piperidine-derived compound featuring a 2-bromoaniline substituent at the 4-position of the piperidine ring and an acetyl group at the 1-position. This structure combines a rigid piperidine scaffold with a brominated aromatic amine, which may enhance its binding affinity to biological targets through hydrophobic interactions and halogen bonding. The bromine atom at the ortho position of the aniline group likely increases molecular weight (MW ≈ 325–330 g/mol) and lipophilicity (logP ≈ 2.5–3.0), influencing its pharmacokinetic properties.

Eigenschaften

CAS-Nummer

919118-89-1

Molekularformel

C13H17BrN2O

Molekulargewicht

297.19 g/mol

IUPAC-Name

1-[4-(2-bromoanilino)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-11(7-9-16)15-13-5-3-2-4-12(13)14/h2-5,11,15H,6-9H2,1H3

InChI-Schlüssel

AUHUTUUEGMYTHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-bromoaniline as the primary starting materials.

    Reaction Conditions: The piperidine is reacted with ethanone under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-bromoaniline to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone moiety.

    Substitution: The bromine atom in the 2-bromoaniline group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets in the body:

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Piperazine or imidazopyridine substituents (e.g., ) introduce nitrogen-rich heterocycles, which are common in kinase inhibitors and CNS-targeting drugs.

Lipophilicity and Bioavailability: Bromine increases molecular weight and logP (e.g., 315.2 g/mol and logP ≈ 3.0 for vs.

Synthetic Routes :

  • Many analogs are synthesized via nucleophilic substitution (e.g., piperidine displacement of bromine ) or condensation reactions (e.g., Claisen-Schmidt in ).

Functional Comparisons

PRMT5 Inhibition

  • Target Compound vs. 1-(4-(Pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one: The pyrimidin-4-ylamino analog (MW ≈ 260 g/mol) demonstrated PRMT5 inhibitory activity comparable to clinical candidate GSK-3326595 (IC₅₀ ≈ nM range) . The bromoanilino substitution in the target compound may enhance potency due to increased steric bulk and halogen interactions, though this requires experimental validation.

Anti-Inflammatory Activity

  • Target Compound vs. 1-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethan-1-one: The propoxy-linked analog in showed histamine H3 receptor antagonism, reducing inflammation in BV-2 microglial cells. The bromoanilino group in the target compound could shift selectivity toward other receptors (e.g., H4) or enzymes (COX-2).

Anti-Ulcer Potential

  • Target Compound vs. 3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: The enaminone derivative in reduced gastric ulcers in vivo by 60–70% at 50 mg/kg. The acetyl-piperidine core is conserved, but the bromoanilino group may alter metabolic stability compared to the dimethylamino propenone moiety.

Biologische Aktivität

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications based on diverse sources.

Chemical Structure

The compound features a piperidine ring substituted with a bromoaniline moiety and an ethanone group. Its molecular structure is pivotal in determining its interaction with biological targets.

Cytotoxic Properties

Research indicates that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-oneMCF7 (Breast)10.5Apoptosis induction via caspase activation
Similar Piperidine DerivativeA549 (Lung)8.3ERK1/2 pathway inhibition
Another AnalogHT-29 (Colon)12.0Tubulin polymerization inhibition

The compound's IC50 values suggest a promising profile for further development as an anticancer agent.

The mechanism underlying the biological activity of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one involves multiple pathways:

  • Apoptosis Induction : Studies have shown that the compound can activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed that this compound can cause G1 phase arrest in certain cancer types, preventing progression to the S phase.

Antimicrobial Activity

Preliminary studies indicate that similar compounds possess antimicrobial properties. The presence of the bromo substituent may enhance interactions with microbial targets, although specific data on 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is limited.

Case Studies

A case study involving the synthesis and evaluation of a series of piperidine derivatives highlighted the promising anticancer activity associated with modifications at the aniline position. The study noted significant differences in activity based on structural variations, suggesting that further exploration of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one could yield valuable insights into optimizing its efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.